molecular formula C11H23NO B13337236 2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol

2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol

Cat. No.: B13337236
M. Wt: 185.31 g/mol
InChI Key: REBUJBSVXILLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol is an organic compound with a unique structure that includes a cyclohexyl ring substituted with two methyl groups and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 3,3-dimethylcyclohexylamine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol exerts its effects involves interactions with specific molecular targets. The amino alcohol moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-2-(3,3-dimethylcyclohexyl)propan-2-ol
  • 2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol

Uniqueness

2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[(3,3-dimethylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(8-13)12-10-5-4-6-11(2,3)7-10/h9-10,12-13H,4-8H2,1-3H3

InChI Key

REBUJBSVXILLOY-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CCCC(C1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.